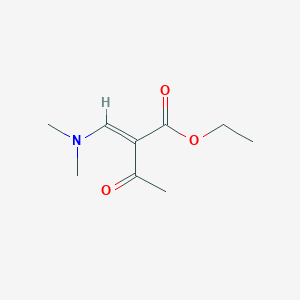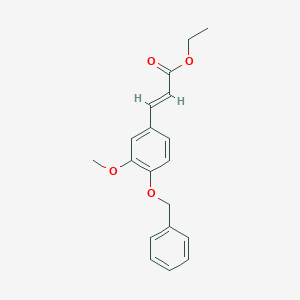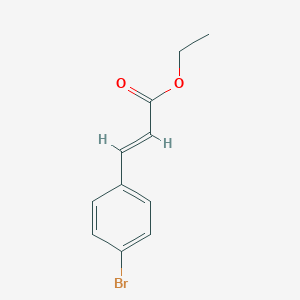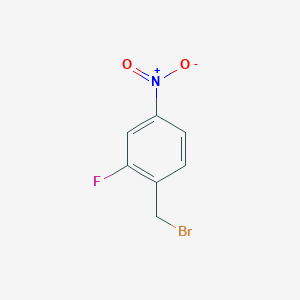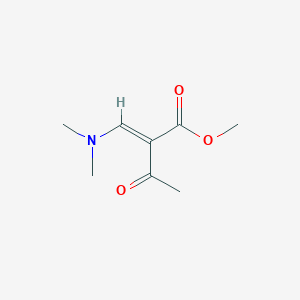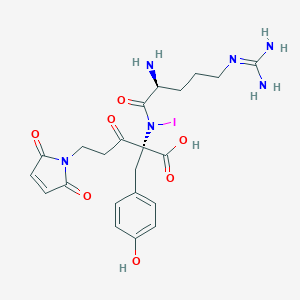
3-Maleimidopropionylarginylmonoiodotyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Maleimidopropionylarginylmonoiodotyrosine, also known as MITC, is a chemical compound used in scientific research. It is an iodine-containing tyrosine derivative that is commonly used as a labeling reagent in radioimmunoassay and for protein modification. MITC is a versatile molecule that can be used to study protein interactions, protein localization, and protein turnover. In
Mecanismo De Acción
3-Maleimidopropionylarginylmonoiodotyrosine reacts with sulfhydryl groups on proteins to form covalent bonds. This reaction occurs through a thiol-disulfide exchange mechanism, which results in the formation of a stable thioether bond. The reaction between 3-Maleimidopropionylarginylmonoiodotyrosine and proteins is specific and selective, as it only reacts with sulfhydryl groups that are exposed on the surface of proteins.
Biochemical and Physiological Effects
3-Maleimidopropionylarginylmonoiodotyrosine has a number of biochemical and physiological effects on proteins. It can modify the structure and function of proteins, alter their localization, and affect their turnover. 3-Maleimidopropionylarginylmonoiodotyrosine can also affect the activity of enzymes and other proteins by modifying their active sites. The physiological effects of 3-Maleimidopropionylarginylmonoiodotyrosine are dependent on the specific protein that is modified, as well as the site of modification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Maleimidopropionylarginylmonoiodotyrosine has several advantages for lab experiments. It is a specific and selective labeling reagent that can be used to study protein-protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also stable and can be used in a variety of experimental conditions. However, 3-Maleimidopropionylarginylmonoiodotyrosine has some limitations. It can only react with sulfhydryl groups that are exposed on the surface of proteins, which limits its use for studying proteins that are buried within a protein complex. 3-Maleimidopropionylarginylmonoiodotyrosine can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
Direcciones Futuras
There are several future directions for the use of 3-Maleimidopropionylarginylmonoiodotyrosine in scientific research. One direction is the development of new labeling reagents that can be used to study proteins that are buried within a protein complex. Another direction is the use of 3-Maleimidopropionylarginylmonoiodotyrosine in combination with other labeling reagents to study protein interactions and localization in complex biological systems. Additionally, the development of new methods for the synthesis of 3-Maleimidopropionylarginylmonoiodotyrosine and other labeling reagents will enable researchers to study a wider range of proteins and biological processes.
Métodos De Síntesis
3-Maleimidopropionylarginylmonoiodotyrosine can be synthesized through a multi-step process. The first step involves the synthesis of N-(3-maleimidopropionyl) glycine, which is then reacted with L-arginine to form N-(3-maleimidopropionyl)arginine. The final step involves the reaction of N-(3-maleimidopropionyl)arginine with monoiodotyrosine to form 3-Maleimidopropionylarginylmonoiodotyrosine. The synthesis method of 3-Maleimidopropionylarginylmonoiodotyrosine is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-Maleimidopropionylarginylmonoiodotyrosine is widely used in scientific research as a labeling reagent in radioimmunoassay and for protein modification. It is used to study protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also used to study the structure and function of proteins, as well as the role of proteins in various biological processes. 3-Maleimidopropionylarginylmonoiodotyrosine is a valuable tool for researchers studying protein-protein interactions, protein trafficking, and protein degradation.
Propiedades
Número CAS |
138191-82-9 |
|---|---|
Fórmula molecular |
C22H27IN6O7 |
Peso molecular |
614.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid |
InChI |
InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1 |
Clave InChI |
AFNHYMBYOPDLFG-OYHNWAKOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
Otros números CAS |
138191-82-9 |
Sinónimos |
3-maleimidopropionyl-Arg-I-Tyr 3-maleimidopropionylarginylmonoiodotyrosine 3-MPAIT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)



